Fmoc-D-Glu-OtBu
CAS No.: 109745-15-5
Cat. No.: VC21539876
Molecular Formula: C24H27NO6
Molecular Weight: 425,48 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 109745-15-5 |
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Molecular Formula | C24H27NO6 |
Molecular Weight | 425,48 g/mole |
IUPAC Name | (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1 |
Standard InChI Key | GOPWHXPXSPIIQZ-HXUWFJFHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Identity and Structure
Fmoc-D-Glu-OtBu, chemically identified as (4R)-5-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid, is a modified glutamic acid with specific protecting groups. The compound features the Fmoc (9-fluorenylmethoxycarbonyl) group protecting the amino function and a tert-butyl ester at the alpha-carboxyl position. This leaves the gamma-carboxyl group free for further reactions, making it distinctly different from related compounds.
The compound is officially registered with CAS number 109745-15-5 and is also known as N-Fmoc-D-glutamic acid alpha t-butyl ester . Its D-configuration refers to the stereochemistry at the alpha-carbon, which is essential for specific applications requiring the D-enantiomer.
Key Physical and Chemical Properties
The following table summarizes the essential properties of Fmoc-D-Glu-OtBu:
The structure features the characteristic Fmoc group, which provides excellent UV-detection properties during purification processes, making it particularly suitable for monitoring reactions in peptide synthesis applications.
Synthesis Approaches
While the search results don't provide a direct synthesis method specifically for Fmoc-D-Glu-OtBu, relevant information can be extrapolated from related compounds' synthesis routes. The preparation typically involves multiple steps, beginning with D-glutamic acid as the starting material.
Applications in Research and Industry
Fmoc-D-Glu-OtBu serves as a versatile building block in various scientific and industrial fields. Its unique configuration and reactivity profile make it valuable for multiple applications.
Peptide Synthesis
Fmoc-D-Glu-OtBu is primarily utilized as a key component in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is compatible with the solid-phase strategy, allowing for the sequential assembly of peptide chains . The D-configuration is specifically chosen when peptides containing D-amino acids are required, such as in:
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Synthesis of bioactive peptides with enhanced stability
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Development of enzyme inhibitors
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Creation of peptide mimetics with unique conformational properties
The free gamma-carboxyl group can participate in peptide bond formation while the alpha-position remains protected, enabling specific chemistries that would be challenging with other derivatives.
Pharmaceutical Development
This compound plays a crucial role in pharmaceutical research, particularly in the design of compounds targeting neurological disorders, due to the structural similarity of glutamic acid to neurotransmitters . D-amino acids are often incorporated into peptide-based drugs to enhance stability against enzymatic degradation, making Fmoc-D-Glu-OtBu valuable for developing peptide pharmaceuticals with improved pharmacokinetic properties.
Comparison with Related Compounds
It is important to distinguish Fmoc-D-Glu-OtBu from similar compounds, particularly Fmoc-D-Glu(OtBu)-OH, which has the tert-butyl protection on the gamma-carboxyl rather than the alpha-carboxyl position.
Fmoc-D-Glu-OtBu vs. Fmoc-D-Glu(OtBu)-OH
While both compounds contain the same molecular formula (C24H27NO6) and similar molecular weights (~425.5 g/mol), they differ significantly in their chemical reactivity and applications:
Fmoc-D-Glu(OtBu)-OH is more commonly used in standard peptide synthesis where the alpha-carboxyl participates in peptide bond formation, while the gamma-carboxyl remains protected. In contrast, Fmoc-D-Glu-OtBu is valuable in situations where the gamma-carboxyl needs to react while the alpha-carboxyl should remain protected, such as in the synthesis of branched peptides or specific bioconjugates.
Related Derivatives
There are several related derivatives with different protecting groups or configurations that serve complementary purposes in peptide chemistry:
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Fmoc-N-Me-D-Glu(OtBu)-OH: Contains an N-methyl group, useful for creating peptides resistant to proteolytic degradation
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Fmoc-D-Glu(OtBu)-OPfp: A pentafluorophenyl activated ester for enhanced coupling efficiency
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Fmoc-D-Glu(OtBu)-Wang Resin: Pre-loaded resin for solid-phase peptide synthesis
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Fmoc-D-Gla(otbu)2-OH: A derivative with both carboxyl groups protected as tert-butyl esters
Each of these derivatives offers specific advantages depending on the synthetic challenge at hand.
Future Research Directions
The continuing importance of Fmoc-D-Glu-OtBu in peptide chemistry and related fields suggests several promising research directions:
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Development of more efficient and environmentally friendly synthesis routes with higher yields and reduced waste
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Exploration of novel applications in emerging fields such as:
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Peptide-based materials for tissue engineering
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Targeted drug delivery systems
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Peptidomimetics as therapeutic agents
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Investigation of the role of D-glutamic acid derivatives in addressing challenging medical conditions, particularly neurological disorders where glutamate signaling plays a crucial role
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Utilization in the development of peptide-based diagnostics and imaging agents, leveraging the unique properties of D-amino acids for enhanced stability in biological environments
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